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molecular formula C14H12N2O3 B412638 Methyl4-[(2-pyridinylcarbonyl)amino]benzoate CAS No. 722467-68-7

Methyl4-[(2-pyridinylcarbonyl)amino]benzoate

Cat. No. B412638
M. Wt: 256.26g/mol
InChI Key: WHAOKYKCSALQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566781B2

Procedure details

Diisopropylethylamine (2.3 mL) was added to a DMF solution (15 mL) of picolinic acid (814 mg), methyl 4-aminobenzenecarboxylate (1.0 g) and HATU (2.8 g), and stirred overnight at room temperature. Water was added to the reaction solution, and the resulting precipitate was taken out through filtration. The obtained residue was purified through silica gel column chromatography (chloroform/methanol=500/10 to 500/15) to obtain the entitled compound (1.4 g).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
814 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]([OH:18])=O.[NH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([O:28][CH3:29])=[O:27])=[CH:22][CH:21]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>O.CN(C=O)C>[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]([NH:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][CH:25]=1)=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
814 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(=O)OC
Name
Quantity
2.8 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was taken out through filtration
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified through silica gel column chromatography (chloroform/methanol=500/10 to 500/15)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)NC1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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